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Compound of Interest

Compound Name: 3-Bromo-5-isopropylbenzoic acid

Cat. No.: B1282658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
3-Bromo-5-isopropylbenzoic acid is a substituted aromatic carboxylic acid that holds interest

within the fields of medicinal chemistry and materials science due to its potential as a versatile

building block. The presence of a bromine atom, a carboxylic acid group, and an isopropyl

substituent on the benzene ring offers multiple sites for chemical modification, making it a

valuable starting material for the synthesis of more complex molecules. This technical guide

aims to provide a comprehensive overview of the available scientific information regarding the

reactivity and stability of 3-Bromo-5-isopropylbenzoic acid. However, it is important to note

that detailed experimental studies specifically focused on the reactivity and stability of this

particular compound are limited in publicly accessible literature. Much of the understanding of

its chemical behavior is inferred from the known reactivity of its constituent functional groups

and related aromatic compounds.

Physicochemical Properties
Quantitative data on the physicochemical properties of 3-Bromo-5-isopropylbenzoic acid are

not extensively reported in peer-reviewed literature. The primary sources of such information

are commercial suppliers and chemical databases. A summary of available data is presented

below.
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Property Value Source

CAS Number 112930-39-9 Multiple Chemical Suppliers

Molecular Formula C₁₀H₁₁BrO₂ Multiple Chemical Suppliers

Molecular Weight 243.10 g/mol Multiple Chemical Suppliers

Purity Typically >95% AChemBlock[1]

Appearance
Not explicitly stated, likely a

solid

Inferred from related

compounds

Storage Temperature 2-8°C AOBChem USA[2]

Boiling Point
329.5 ± 35.0 °C at 760 mmHg

(Predicted)
Sigma-Aldrich

It is critical to note that the boiling point is a predicted value and should be treated with caution.

Experimental determination of these properties is recommended for any application requiring

precise values.

Reactivity Profile
The reactivity of 3-Bromo-5-isopropylbenzoic acid is dictated by the interplay of its three key

functional groups: the carboxylic acid, the bromine atom, and the isopropyl group, all attached

to an aromatic ring.

Carboxylic Acid Group
The carboxylic acid moiety is the most reactive site for many common organic transformations.

Esterification: The carboxylic acid can be readily converted to its corresponding ester by

reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or by using

coupling agents.

Amide Formation: Reaction with amines, facilitated by coupling agents such as DCC

(dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), will yield

the corresponding amide.
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Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol (3-

bromo-5-isopropylphenyl)methanol using strong reducing agents like lithium aluminum

hydride (LiAlH₄).

Decarboxylation: While generally requiring harsh conditions, decarboxylation to form 1-

bromo-3-isopropylbenzene is a potential reaction, though not commonly employed.

Bromine Atom
The bromine atom on the aromatic ring is a versatile handle for introducing further molecular

diversity, primarily through cross-coupling reactions.

Suzuki Coupling: The bromine atom can be replaced by a variety of organic substituents by

reaction with a boronic acid or boronate ester in the presence of a palladium catalyst and a

base. This is a powerful method for forming new carbon-carbon bonds.

Heck Coupling: Palladium-catalyzed reaction with an alkene can be used to introduce a vinyl

group at the position of the bromine atom.

Sonogashira Coupling: Coupling with a terminal alkyne, catalyzed by palladium and copper,

allows for the introduction of an alkynyl substituent.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine can be used to

form a new carbon-nitrogen bond, replacing the bromine with an amino group.

Grignard Reagent Formation: The bromo-substituent can be converted to a Grignard reagent

by reaction with magnesium metal. This highly reactive intermediate can then be used to

react with a wide range of electrophiles.

Aromatic Ring
The aromatic ring itself can undergo electrophilic aromatic substitution, although the existing

substituents will direct the position of any new incoming group and may deactivate the ring

towards substitution. The carboxylic acid and bromine are deactivating, meta-directing groups,

while the isopropyl group is an activating, ortho-, para-directing group. The final regioselectivity

of such reactions would need to be determined experimentally.
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Stability
Detailed stability data for 3-Bromo-5-isopropylbenzoic acid is not readily available. However,

based on the general stability of similar aromatic carboxylic acids, the following can be inferred:

Thermal Stability: The compound is expected to be relatively stable at room temperature.[3]

At elevated temperatures, decarboxylation or other decomposition pathways may become

significant. The predicted boiling point of over 300°C suggests a reasonable degree of

thermal stability.

Photostability: Like many aromatic compounds, prolonged exposure to UV light could

potentially lead to degradation. The carbon-bromine bond can be susceptible to photolytic

cleavage.

Chemical Stability: The compound is stable under normal storage conditions. It is

incompatible with strong oxidizing agents and strong bases. The carboxylic acid will react

with bases to form the corresponding carboxylate salt.

For research and development purposes, it is highly recommended to perform stability studies

under the specific conditions of intended use and storage.

Experimental Protocols
Detailed, peer-reviewed experimental protocols specifically for the synthesis, purification, and

analysis of 3-Bromo-5-isopropylbenzoic acid are not available in the searched literature.

However, general methods for the synthesis of related brominated benzoic acids can be

adapted. For instance, the synthesis of 3-bromo-5-methylbenzoic acid has been reported via

the oxidation of (3-bromo-5-methylphenyl)methanol with potassium permanganate. A similar

approach starting from (3-bromo-5-isopropylphenyl)methanol could potentially yield the target

compound.

General Workflow for Potential Synthesis and Purification:

Caption: A potential synthetic workflow for 3-Bromo-5-isopropylbenzoic acid.

Signaling Pathways and Biological Activity
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There is no information available in the scientific literature to suggest that 3-Bromo-5-
isopropylbenzoic acid is directly involved in any specific biological signaling pathways. Its

primary role in a drug development context is as a fragment or building block for the synthesis

of larger, more complex molecules that may be designed to interact with biological targets. The

biological activity of compounds derived from 3-Bromo-5-isopropylbenzoic acid would be

entirely dependent on the nature of the modifications made to the parent structure.

Conclusion
3-Bromo-5-isopropylbenzoic acid is a chemical intermediate with significant potential for use

in organic synthesis, particularly in the fields of drug discovery and materials science. Its

reactivity is characterized by the versatile chemistry of its carboxylic acid and bromo-

substituents, which allow for a wide range of chemical transformations. While specific,

quantitative data on its reactivity and stability are sparse in the public domain, a good

understanding of its chemical behavior can be extrapolated from the known chemistry of

related compounds. For any application requiring a deep understanding of its properties,

further experimental investigation is strongly recommended. This guide provides a foundational

understanding based on the currently available information and serves as a starting point for

researchers and scientists working with this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1282658?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282658?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

